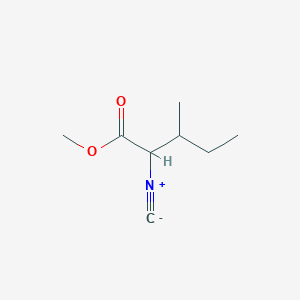
2-Isocyano-3-methylpentanoic acid methyl ester
Descripción general
Descripción
2-Isocyano-3-methylpentanoic acid methyl ester is an organic compound with the molecular formula C8H13NO2. It is a derivative of pentanoic acid, featuring an isocyano group and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-3-methylpentanoic acid methyl ester typically involves the reaction of 3-methylpentanoic acid with phosgene to form the corresponding acid chloride. This intermediate is then treated with sodium azide to introduce the isocyano group, followed by esterification with methanol to yield the final product .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures are in place due to the use of hazardous reagents like phosgene .
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyano-3-methylpentanoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyano group under mild conditions.
Major Products Formed
Oxidation: Isocyanates.
Reduction: Alcohols.
Substitution: Ureas or carbamates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isocyano-3-methylpentanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Isocyano-3-methylpentanoic acid methyl ester involves its reactivity with various nucleophiles and electrophiles. The isocyano group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isocyano-3-methylbutanoic acid methyl ester
- 2-Isocyano-3-methylhexanoic acid methyl ester
- 2-Isocyano-3-methylpentanoic acid ethyl ester
Uniqueness
2-Isocyano-3-methylpentanoic acid methyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the isocyano group makes it particularly versatile in synthetic applications .
Propiedades
IUPAC Name |
methyl 2-isocyano-3-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCFKAFLLZZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















